Cas no 16738-18-4 ((3,4-dimethylphenyl)thiourea)

(3,4-Dimethylphenyl)thiourea is a thiourea derivative characterized by the presence of two methyl substituents on the phenyl ring at the 3 and 4 positions. This compound is primarily utilized in organic synthesis and coordination chemistry due to its ability to act as a ligand, forming stable complexes with various metal ions. Its structural modification enhances steric and electronic properties, making it valuable in catalysis and material science applications. The compound exhibits good thermal stability and solubility in common organic solvents, facilitating its use in controlled reactions. Additionally, it serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals, where precise functional group manipulation is required.
(3,4-dimethylphenyl)thiourea structure
(3,4-dimethylphenyl)thiourea structure
Product Name:(3,4-dimethylphenyl)thiourea
CAS No:16738-18-4
MF:C9H12N2S
MW:180.269980430603
MDL:MFCD00060452
CID:177434
PubChem ID:854809
Update Time:2025-06-12

(3,4-dimethylphenyl)thiourea Chemical and Physical Properties

Names and Identifiers

    • Thiourea,N-(3,4-dimethylphenyl)-
    • (3,4-dimethylphenyl)thiourea
    • 1-(3,4-Dimethylphenyl)-2-thiourea
    • N-(3,4-DIMETHYLPHENYL)THIOUREA
    • 1-(3,4-dimethylphenyl)thiourea
    • AC1LH0FM
    • AC1Q2MI9
    • CTK4D2645
    • MolPort-000-154-915
    • NSC209927
    • (3,4-DIMETHYL-PHENYL)-THIOUREA
    • SCHEMBL1885996
    • AKOS000113782
    • Z56951808
    • NSC-209927
    • FT-0637417
    • BB 0218433
    • 16738-18-4
    • 3,4-Dimethylphenylthiourea
    • SMR000254198
    • MFCD00060452
    • VS-07323
    • Thiourea, N-(3,4-dimethylphenyl)-
    • CS-0116705
    • MLS000374844
    • HMS2554G21
    • EN300-07294
    • SVVAZPFKTDKAAN-UHFFFAOYSA-N
    • DTXSID10357613
    • CHEMBL1441021
    • O-TOLUIDINEDISULFONICACID
    • AKOS BBS-00000746
    • MDL: MFCD00060452
    • Inchi: 1S/C9H12N2S/c1-6-3-4-8(5-7(6)2)11-9(10)12/h3-5H,1-2H3,(H3,10,11,12)
    • InChI Key: SVVAZPFKTDKAAN-UHFFFAOYSA-N
    • SMILES: S=C(N)NC1C=CC(C)=C(C)C=1

Computed Properties

  • Exact Mass: 180.07200
  • Monoisotopic Mass: 180.072119
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 2
  • Complexity: 170
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.1
  • Topological Polar Surface Area: 70.1

Experimental Properties

  • Density: 1.2
  • Boiling Point: 300.7°Cat760mmHg
  • Flash Point: 135.7°C
  • Refractive Index: 1.674
  • PSA: 70.14000
  • LogP: 2.73220

(3,4-dimethylphenyl)thiourea Customs Data

  • HS CODE:2930909090
  • Customs Data:

    China Customs Code:

    2930909090

    Overview:

    2930909090. Other organic sulfur compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2930909090. other organo-sulphur compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

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(3,4-dimethylphenyl)thiourea Suppliers

Amadis Chemical Company Limited
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(CAS:16738-18-4)(3,4-dimethylphenyl)thiourea
Order Number:A1138547
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 22:46
Price ($):190.0
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Additional information on (3,4-dimethylphenyl)thiourea

Introduction to (3,4-dimethylphenyl)thiourea (CAS No. 16738-18-4)

(3,4-dimethylphenyl)thiourea, identified by the Chemical Abstracts Service Number (CAS No.) 16738-18-4, is a significant compound in the realm of organic chemistry and pharmaceutical research. This heterocyclic compound features a thiourea functional group attached to a benzene ring substituted with two methyl groups at the 3rd and 4th positions. Its unique structural properties make it a valuable intermediate in the synthesis of various pharmacologically active molecules.

The compound's molecular formula is C₆H₈NS₂, reflecting its composition of carbon, hydrogen, nitrogen, and sulfur atoms. The presence of the thiourea moiety imparts reactivity that is exploited in multiple synthetic pathways. (3,4-dimethylphenyl)thiourea is particularly noted for its role in the development of agrochemicals and potential applications in medicinal chemistry.

Recent advancements in chemical biology have highlighted the importance of thiourea derivatives in drug discovery. Studies have demonstrated that compounds containing the thiourea group can exhibit inhibitory effects on various enzymes and receptors, making them promising candidates for therapeutic intervention. For instance, modifications of the (3,4-dimethylphenyl)thiourea scaffold have been investigated for their potential to interact with biological targets involved in neurological disorders.

One of the most compelling aspects of (3,4-dimethylphenyl)thiourea is its versatility as a building block in organic synthesis. Researchers have leveraged its reactivity to develop novel heterocyclic compounds with enhanced pharmacological properties. The introduction of substituents at the 3rd and 4th positions of the benzene ring not only influences electronic distribution but also affects solubility and metabolic stability, critical factors in drug design.

In the context of medicinal chemistry, (3,4-dimethylphenyl)thiourea has been explored for its potential to act as a precursor in the synthesis of kinase inhibitors. Kinases are enzymes that play a crucial role in cell signaling pathways, and their dysregulation is often associated with cancer and inflammatory diseases. By designing derivatives of (3,4-dimethylphenyl)thiourea that can selectively inhibit specific kinases, researchers aim to develop more effective treatments with reduced side effects.

The compound's structural motif also finds relevance in materials science. For example, thiourea derivatives have been studied for their applications in conductive polymers and organic semiconductors. The ability to tune electronic properties through structural modifications makes (3,4-dimethylphenyl)thiourea a candidate for developing advanced materials with tailored functionalities.

From an industrial perspective, (3,4-dimethylphenyl)thiourea serves as a key intermediate in the production of certain pesticides and herbicides. Its derivatives exhibit herbicidal activity by interfering with essential plant enzymes involved in growth regulation. This application underscores the compound's significance beyond academic research, highlighting its practical utility in agriculture.

Investigations into the biochemical pathways influenced by (3,4-dimethylphenyl)thiourea continue to evolve. Recent studies have focused on understanding how modifications to the thiourea group can modulate its interactions with biological targets. Such insights are crucial for optimizing drug-like properties such as binding affinity, selectivity, and pharmacokinetics.

The synthesis of (3,4-dimethylphenyl)thiourea itself presents interesting challenges due to its sensitivity to environmental conditions. Advanced synthetic methodologies have been developed to ensure high yields and purity, which are essential for downstream applications. Techniques such as catalytic hydrogenation and palladium-catalyzed cross-coupling reactions have been employed to construct the desired framework efficiently.

Future research directions may explore the use of computational modeling to predict novel derivatives of (3,4-dimethylphenyl)thiourea with enhanced biological activity. Machine learning algorithms can analyze vast datasets to identify structural features that correlate with desired pharmacological outcomes. This approach could accelerate the discovery process and lead to more targeted therapeutic agents.

The environmental impact of using (3,4-dimethylphenyl)thiourea as an intermediate also warrants consideration. Efforts are being made to develop greener synthetic routes that minimize waste and reduce energy consumption. Such sustainable practices are increasingly important as industries strive to align with environmental regulations and corporate social responsibility goals.

In summary, (3,4-dimethylphenyl)thiourea (CAS No. 16738-18-4) is a multifaceted compound with broad applications spanning pharmaceuticals, agrochemicals, and materials science. Its unique structural features and reactivity make it a valuable tool for researchers seeking to develop innovative solutions across multiple disciplines.

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Amadis Chemical Company Limited
(CAS:16738-18-4)(3,4-dimethylphenyl)thiourea
A1138547
Purity:99%
Quantity:1g
Price ($):190.0
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